4-(thiophen-2-yl)-1H-imidazol-2-amine chemical structure and properties
4-(thiophen-2-yl)-1H-imidazol-2-amine chemical structure and properties
Executive Summary
4-(Thiophen-2-yl)-1H-imidazol-2-amine (also known as 2-amino-4-(2-thienyl)imidazole ) is a bioactive heterocyclic scaffold belonging to the class of 2-aminoimidazoles (2-AIs).[1] Unlike simple imidazoles, the 2-amino derivative possesses unique tautomeric characteristics and basicity that make it a privileged structure in medicinal chemistry.
Its primary utility lies in two distinct pharmacological domains:
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Biofilm Inhibition: It acts as a non-biocidal dispersal agent that disrupts bacterial two-component signaling systems (TCS), specifically targeting response regulators (RRs) to suppress biofilm formation in pathogens like S. aureus and P. aeruginosa.
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Nitric Oxide Synthase (NOS) Inhibition: The compound functions as a competitive inhibitor of inducible Nitric Oxide Synthase (iNOS), leveraging the heme-coordinating ability of the imidazole nitrogen and the lipophilic fit of the thiophene ring.
Chemical Constitution & Properties[1][2][3][4][5][6][7][8]
Molecular Identity
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IUPAC Name: 4-(thiophen-2-yl)-1H-imidazol-2-amine[2]
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CAS Number: 136103-77-0 (Generic base structure reference); specific salt forms vary.
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Molecular Formula: C₇H₇N₃S
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Molecular Weight: 165.22 g/mol
Tautomerism and Electronic Structure
The 2-aminoimidazole core exists in a dynamic equilibrium between the amino-imidazole (A) and imino-imidazoline (B) tautomers. This equilibrium is solvent-dependent and critical for receptor binding.
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Form A (Amino): Predominant in polar aprotic solvents; facilitates H-bond donation via the exocyclic amine.
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Form B (Imino): Often observed in crystal structures or acidic environments; the endocyclic nitrogen becomes protonated, distributing the positive charge across the guanidinium-like system.
Physicochemical Data
| Property | Value | Context |
| LogP | ~1.2 - 1.5 | Lipophilic thiophene increases membrane permeability compared to phenyl analogs. |
| pKa (Conjugate Acid) | 8.0 - 8.5 | The guanidine-like resonance stabilizes the protonated form, making it more basic than imidazole (pKa ~7). |
| Solubility | DMSO, MeOH | High solubility in polar organic solvents. Low aqueous solubility as a free base; high as HCl salt. |
| H-Bond Donors | 2 | Exocyclic -NH₂ and Ring -NH. |
| H-Bond Acceptors | 2 | Ring N and Thiophene S (weak). |
Synthesis Protocol
The most robust synthetic route utilizes a modified Hantzsch-type condensation involving an α-haloketone and a protected guanidine species. Direct reaction with free guanidine often leads to polymerization or low yields.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthesis pathway from 2-acetylthiophene to the final 2-aminoimidazole product.
Detailed Methodology
Step 1: Synthesis of 2-(Bromoacetyl)thiophene
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Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid (20 mL).
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Add bromine (10 mmol) dropwise at 0°C over 30 minutes.
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Allow to warm to room temperature and stir for 2 hours.
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Quench with ice water; extract with dichloromethane (DCM).
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Wash organic layer with saturated NaHCO₃ to remove acid. Dry over MgSO₄ and concentrate.
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Checkpoint: Product is a lachrymator. Handle in a fume hood.
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Step 2: Cyclization with N-Acetylguanidine
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Dissolve 2-(bromoacetyl)thiophene (10 mmol) and N-acetylguanidine (12 mmol) in DMF (15 mL).
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Stir at room temperature for 1 hour, then heat to 60°C for 4 hours.
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Evaporate DMF under reduced pressure.
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Resuspend residue in EtOAc/Water. The intermediate (N-acetyl derivative) may precipitate or remain in the organic phase.
Step 3: Deprotection
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Dissolve the N-acetyl intermediate in MeOH (20 mL).
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Add concentrated HCl (2 mL) and reflux for 2 hours.
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Cool and neutralize with NaOH to pH 9 to precipitate the free base.
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Recrystallize from Ethanol/Water.
Biological Mechanism of Action[4]
Biofilm Inhibition (Two-Component Systems)
The 2-aminoimidazole moiety is a structural mimic of the natural marine alkaloid oroidin , known for antibiofilm activity.
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Mechanism: The compound does not kill bacteria (bacteriostatic/bactericidal). Instead, it intercepts the signal transduction of Two-Component Systems (TCS).
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Target: It binds to the receiver domain of Response Regulators (RR), inducing a conformational change that prevents DNA binding or dimerization. This suppresses the expression of biofilm-associated genes (e.g., icaADBC in Staphylococci).
Nitric Oxide Synthase (NOS) Inhibition
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Mechanism: The imidazole nitrogen coordinates with the heme iron in the NOS active site.
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Selectivity: The thiophene ring occupies the hydrophobic substrate access channel. The 2-amino group forms a critical hydrogen bond with a glutamate residue (Glu371 in iNOS), mimicking the guanidine group of the natural substrate L-arginine.
Mechanistic Pathway Visualization
Figure 2: Mechanism of action for biofilm inhibition via Response Regulator interference.
Analytical Characterization
To validate the synthesis of 4-(thiophen-2-yl)-1H-imidazol-2-amine, the following spectral signatures must be confirmed:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 12.1 ppm (s, 1H): Imidazole N-H (Broad, exchangeable).
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δ 7.4 - 7.0 ppm (m, 3H): Thiophene ring protons (C3-H, C4-H, C5-H). The C3-H of thiophene typically appears as a doublet of doublets.
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δ 6.9 ppm (s, 1H): Imidazole C5-H (Characteristic singlet for 4-substituted imidazoles).
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δ 5.5 - 6.0 ppm (s, 2H): Exocyclic amine (-NH₂). Note: This signal may shift or broaden significantly depending on water content and salt formation.
Mass Spectrometry (ESI-MS)
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[M+H]⁺: m/z 166.04 (Calculated for C₇H₈N₃S⁺).
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Fragmentation: Loss of NH₃ (M-17) is common for primary amines.
References
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Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with marine alkaloid derivatives. Chemical Communications. Link
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Boer, J., et al. (2002). Design and synthesis of 2-aminoimidazole derivatives as inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry. Link
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Guchhait, S. K., et al. (2017).[3] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine.[3] Journal of Organic Chemistry.[3] Link
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PubChem Compound Summary. (2025). 2-(Thiophen-2-yl)-1H-imidazole (Analog Reference).[4] National Center for Biotechnology Information. Link
Sources
- 1. WO1998023595A1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents [patents.google.com]
- 2. 4-Methyl-5-(thiolan-2-yl)-1H-imidazol-2-amine | C8H13N3S | CID 115016544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 4. 2-THIOPHEN-2-YL-1H-IMIDAZOLE | 136103-77-0 [chemicalbook.com]
